molecular formula C21H17FN4O2 B2767020 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1261014-14-5

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B2767020
CAS No.: 1261014-14-5
M. Wt: 376.391
InChI Key: UYQRQTWGZYRAFB-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide features a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group, linked to a pyrrole ring and an acetamide moiety bound to a 2-methylphenyl group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric resemblance to esters and amides, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-14-5-2-3-6-17(14)23-19(27)13-26-12-4-7-18(26)21-24-20(25-28-21)15-8-10-16(22)11-9-15/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQRQTWGZYRAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps, each requiring specific reaction conditions:

  • Formation of the Oxadiazole Ring: : This is usually achieved via the cyclization of a suitable precursor, such as a hydrazide, with a nitrile or an amidoxime under acidic or basic conditions.

  • Introduction of the Fluorophenyl Group: : This step often involves electrophilic aromatic substitution using a fluorinated aryl halide.

  • Construction of the Pyrrole Ring: : This can be accomplished through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with ammonia or a primary amine.

  • Amidation Reaction: : The final step involves the formation of the acetamide group via the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes typically requires optimization of the reaction conditions to enhance yield and purity. This may involve the use of automated synthesis reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions:

  • Oxidation: : The pyrrole ring can be oxidized to form pyrrole N-oxides.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions to form dihydro-oxadiazoles.

  • Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reactions: : Typically carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

  • Reduction Reactions: : Commonly performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: : These often require the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

  • Oxidation: : Pyrrole N-oxides.

  • Reduction: : Dihydro-oxadiazoles.

  • Substitution: : Fluorinated substitution products.

Scientific Research Applications

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

  • Industry: : Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets:

  • Enzyme Inhibition: : It may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access.

  • Receptor Interaction: : It can function as a ligand that binds to cell surface receptors, initiating a cascade of intracellular signaling pathways.

Comparison with Similar Compounds

Piperidine-1-carboxamide Derivative

Compound : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

  • Structural Difference : Replaces the pyrrole-acetamide moiety with a piperidine-carboxamide group.
  • Activity : Demonstrated superior binding affinity to Mycobacterium tuberculosis (Mtb) targets (InhA and EthR) compared to control drugs (isoniazid and ethionamide). Molecular dynamics simulations confirmed stable interactions with key residues (e.g., Tyr158 in InhA) .
  • Pharmacokinetics: Favorable ADMET profiles, including blood-brain barrier permeability and non-hepatotoxicity (unlike related compounds C38 and C21) .

Benzodioxol-Substituted Oxadiazole Derivatives

Compound : 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide

  • Structural Difference : Substitutes the 4-fluorophenyl group with a benzodioxol ring.
  • Impact : The benzodioxol group may enhance lipophilicity and π-π stacking interactions but could introduce metabolic instability due to the methylenedioxy group .

Analogues with Varied Acetamide Substituents

Methoxyethyl-Substituted Acetamide

Compound : 2-[2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide

  • Structural Difference : Replaces the 2-methylphenyl group with a 2-methoxyethyl chain.
  • Pharmacokinetics : The methoxy group improves aqueous solubility but may reduce target affinity due to decreased aromatic interactions .

Triazole-Thioacetamide Derivatives

Compound : N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Structural Difference : Replaces the oxadiazole-pyrrole system with a triazole-thioacetamide scaffold.
  • Activity : Evaluated for anti-exudative effects, showing comparable efficacy to diclofenac sodium at 10 mg/kg .

Comparative Analysis of Key Properties

Compound Molecular Weight Key Structural Features Biological Activity ADMET Highlights
Target Compound ~420–440* Oxadiazole-pyrrole, 2-methylphenylacetamide Not explicitly reported Likely moderate solubility and stability
Piperidine-1-carboxamide analog ~434 Oxadiazole-piperidine High anti-TB activity (InhA/EthR inhibition) Non-carcinogenic, BBB permeable
Benzodioxol derivative 420.4 Benzodioxol substitution Not reported Potential metabolic instability
Methoxyethyl analog 344.34 Methoxyethyl chain Not reported Improved solubility
Triazole-thioacetamide ~400–450 Triazole-thioacetamide Anti-exudative (10 mg/kg) Moderate drug-likeness

*Estimated based on analogs.

Research Findings and Methodological Considerations

  • In Silico Studies : The piperidine-1-carboxamide analog showed higher binding affinity (−9.2 kcal/mol for InhA vs. −7.8 kcal/mol for isoniazid) in molecular docking, validated by 100 ns molecular dynamics simulations .
  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for related acetamides, such as refluxing intermediates with catalysts like pyridine/zeolite .
  • Toxicity: While the piperidine analog (C22) was non-hepatotoxic, structural modifications (e.g., benzodioxol) may introduce toxicity risks requiring further validation .

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule characterized by its unique structural components, including an oxadiazole ring, a pyrrole moiety, and various aromatic groups. This structure suggests potential biological activities that merit detailed investigation.

The molecular formula of the compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of approximately 392.4 g/mol. The IUPAC name reflects its intricate structure, which includes functional groups that can influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H17FN4O3C_{21}H_{17}FN_{4}O_{3}
Molecular Weight392.4 g/mol
IUPAC NameThis compound
InChI KeyXLWIQNPOSSWVPH-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The oxadiazole and pyrrole rings are known to engage in hydrogen bonding and π-π stacking interactions with proteins and enzymes, potentially modulating their activity.

Key Interactions:

  • Hydrogen Bonding : The presence of nitrogen atoms in the oxadiazole and pyrrole rings facilitates hydrogen bonding with target biomolecules.
  • Hydrophobic Interactions : The fluorophenyl and methylphenyl groups contribute to hydrophobic interactions that enhance binding affinity.

These interactions suggest that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of oxadiazole-containing compounds and tested their biological activities against multiple cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells.

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